REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([CH3:8])[CH:3]([OH:7])[C:4]([O-:6])=[O:5].[Na+:10].Cl[O-].[Na+]>O.[Ru](=O)=O.O>[CH3:1][C:2]([CH3:9])([CH3:8])[C:3](=[O:7])[C:4]([O-:6])=[O:5].[Na+:10] |f:0.1,2.3,4.5,7.8|
|
Name
|
Sodium 3,3-dimethyl-2-hydroxybutyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C(=O)[O-])O)(C)C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O.[Ru](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is slowly added
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C(=O)[O-])=O)(C)C.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |